molecular formula C9H13FN2O2S B13625875 N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide CAS No. 869371-48-2

N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide

Cat. No.: B13625875
CAS No.: 869371-48-2
M. Wt: 232.28 g/mol
InChI Key: VERFOPQLCIUYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthesis stages to achieve higher yields and purity. Techniques such as the use of appropriate solvents and reagents, as well as environmentally friendly methods, are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts in Suzuki–Miyaura coupling can lead to the formation of various substituted aromatic compounds .

Scientific Research Applications

N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminomethylphenyl derivatives and fluorophenyl derivatives. Some examples are:

Uniqueness

N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

869371-48-2

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-12(15(2,13)14)8-3-4-9(10)7(5-8)6-11/h3-5H,6,11H2,1-2H3

InChI Key

VERFOPQLCIUYTR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)F)CN)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.